(2E)-N-(9H-fluoren-2-yl)-3-(4-methoxyphenyl)prop-2-enamide
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Overview
Description
(2E)-N-(9H-fluoren-2-yl)-3-(4-methoxyphenyl)prop-2-enamide is an organic compound that belongs to the class of amides It features a fluorenyl group and a methoxyphenyl group connected through a prop-2-enamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(9H-fluoren-2-yl)-3-(4-methoxyphenyl)prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with 9H-fluoren-2-amine and 4-methoxybenzaldehyde.
Formation of the Schiff Base: The 9H-fluoren-2-amine reacts with 4-methoxybenzaldehyde in the presence of an acid catalyst to form a Schiff base.
Reduction: The Schiff base is then reduced using a suitable reducing agent, such as sodium borohydride, to form the corresponding amine.
Amidation: The amine is then reacted with acryloyl chloride in the presence of a base, such as triethylamine, to form the final product, this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-(9H-fluoren-2-yl)-3-(4-methoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the amide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding amines.
Substitution: Alkylated derivatives at the methoxy group.
Scientific Research Applications
(2E)-N-(9H-fluoren-2-yl)-3-(4-methoxyphenyl)prop-2-enamide has several scientific research applications:
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound’s structural properties make it a candidate for use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Medicinal Chemistry:
Mechanism of Action
The mechanism of action of (2E)-N-(9H-fluoren-2-yl)-3-(4-methoxyphenyl)prop-2-enamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structural features allow it to engage in various non-covalent interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions, which are crucial for its biological activity.
Comparison with Similar Compounds
Similar Compounds
(2E)-N-(9H-fluoren-2-yl)-3-phenylprop-2-enamide: Lacks the methoxy group, which may affect its reactivity and applications.
(2E)-N-(9H-fluoren-2-yl)-3-(4-hydroxyphenyl)prop-2-enamide: Contains a hydroxy group instead of a methoxy group, which can influence its chemical behavior and biological activity.
Uniqueness
The presence of the methoxy group in (2E)-N-(9H-fluoren-2-yl)-3-(4-methoxyphenyl)prop-2-enamide imparts unique electronic and steric properties, making it distinct from its analogs. This can affect its reactivity, solubility, and interactions with biological targets, potentially leading to different applications and activities.
Properties
Molecular Formula |
C23H19NO2 |
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Molecular Weight |
341.4 g/mol |
IUPAC Name |
(E)-N-(9H-fluoren-2-yl)-3-(4-methoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C23H19NO2/c1-26-20-10-6-16(7-11-20)8-13-23(25)24-19-9-12-22-18(15-19)14-17-4-2-3-5-21(17)22/h2-13,15H,14H2,1H3,(H,24,25)/b13-8+ |
InChI Key |
CKKBSMOXOAZUIW-MDWZMJQESA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4C3 |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4C3 |
Origin of Product |
United States |
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